molecular formula C6H5F3N2 B3283694 (2,5,6-Trifluoropyridin-3-yl)methanamine CAS No. 771582-56-0

(2,5,6-Trifluoropyridin-3-yl)methanamine

Cat. No.: B3283694
CAS No.: 771582-56-0
M. Wt: 162.11 g/mol
InChI Key: FNKNICJNCJGHAR-UHFFFAOYSA-N
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Description

(2,5,6-Trifluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C6H5F3N2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5,6-trifluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of (2,5,6-Trifluoropyridin-3-yl)methanamine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5,6-Trifluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2,5,6-Trifluoropyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new pesticides and herbicides .

Mechanism of Action

The mechanism of action of (2,5,6-Trifluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5,6-Trifluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms in the 2, 5, and 6 positions of the pyridine ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

(2,5,6-trifluoropyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKNICJNCJGHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666699
Record name 1-(2,5,6-Trifluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771582-56-0
Record name 1-(2,5,6-Trifluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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